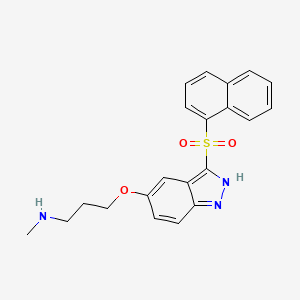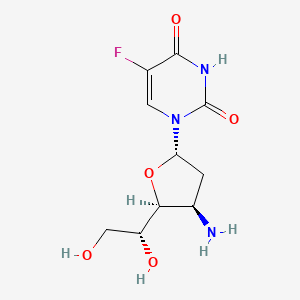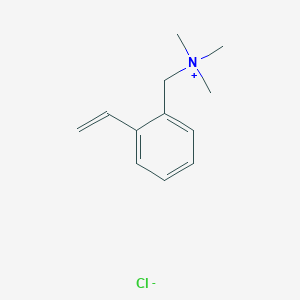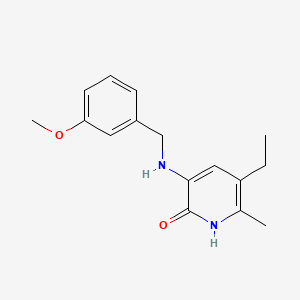
Desmethylcerlaperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethylcerlaperidine is a chemical compound with the molecular formula C21H21N3O3S It is known for its complex structure, which includes a naphthalenylsulfonyl group and an indazole moiety This compound is a metabolite of cerlaperidine, a synthetic opioid analgesic
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of desmethylcerlaperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Attachment of the Naphthalenylsulfonyl Group: The naphthalenylsulfonyl group is introduced via sulfonylation reactions, where the indazole intermediate reacts with naphthalenesulfonyl chloride in the presence of a base such as pyridine.
N-Methylation: The final step involves the N-methylation of the intermediate compound using methyl iodide or dimethyl sulfate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Desmethylcerlaperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of functional groups within the molecule.
Substitution: N-substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Desmethylcerlaperidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfonyl and indazole groups.
Biology: Researchers investigate its interactions with biological macromolecules to understand its potential as a pharmacological agent.
Medicine: As a metabolite of cerlaperidine, it is studied for its analgesic properties and potential therapeutic uses.
Industry: It serves as an intermediate in the synthesis of more complex pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of desmethylcerlaperidine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesic effects. The molecular targets include the mu-opioid receptors, and the pathways involved are those related to pain modulation and relief.
Vergleich Mit ähnlichen Verbindungen
Desmethylcerlaperidine can be compared with other similar compounds such as:
Cerlaperidine: The parent compound, which has a similar structure but includes an additional methyl group.
Fentanyl: Another synthetic opioid with a different chemical structure but similar pharmacological effects.
Morphine: A naturally occurring opioid with a simpler structure but comparable analgesic properties.
Uniqueness
This compound is unique due to its specific structural features, such as the naphthalenylsulfonyl group and the indazole moiety, which contribute to its distinct chemical reactivity and pharmacological profile.
List of Similar Compounds
- Cerlaperidine
- Fentanyl
- Morphine
- Meperidine
- Tramadol
This compound’s unique structure and properties make it a valuable compound for various scientific research applications, offering insights into both its chemical behavior and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
925449-42-9 |
|---|---|
Molekularformel |
C21H21N3O3S |
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-methyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C21H21N3O3S/c1-22-12-5-13-27-16-10-11-19-18(14-16)21(24-23-19)28(25,26)20-9-4-7-15-6-2-3-8-17(15)20/h2-4,6-11,14,22H,5,12-13H2,1H3,(H,23,24) |
InChI-Schlüssel |
XJBFZLJZSPJQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![piperazine;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12782505.png)










